molecular formula C13H18N2 B14376154 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- CAS No. 90277-82-0

3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl-

Cat. No.: B14376154
CAS No.: 90277-82-0
M. Wt: 202.30 g/mol
InChI Key: HJMZJVYIMNRNSU-UHFFFAOYSA-N
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Description

3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is a heterocyclic compound characterized by its imidazoline ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research. The presence of the phenyl group and the tetramethyl substitutions on the imidazoline ring contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-1-oxyl with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. Supercritical carbon dioxide (SC-CO2) has been employed in some processes to enhance the efficiency of the reaction and reduce the environmental impact .

Mechanism of Action

The mechanism of action of 3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- involves its ability to form stable nitroxyl radicals. These radicals can interact with other molecules, leading to various chemical transformations. The compound’s paramagnetic properties make it useful in ESR spectroscopy, where it acts as a probe to study the dynamics of polymer systems and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imidazoline, 2,2,5,5-tetramethyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and stability. Its phenyl group enhances its reactivity and makes it suitable for a broader range of applications compared to other similar compounds .

Properties

CAS No.

90277-82-0

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2,2,5,5-tetramethyl-4-phenyl-1H-imidazole

InChI

InChI=1S/C13H18N2/c1-12(2)11(14-13(3,4)15-12)10-8-6-5-7-9-10/h5-9,15H,1-4H3

InChI Key

HJMZJVYIMNRNSU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(N1)(C)C)C2=CC=CC=C2)C

Origin of Product

United States

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